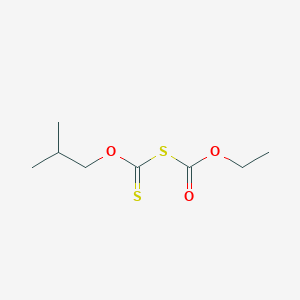
Ethylenediamine DI-L-(+)-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediamine DI-L-(+)-tartrate is a chemical compound that combines ethylenediamine with DI-L-(+)-tartaric acid. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used in various industrial applications. DI-L-(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. The combination of these two compounds results in a crystalline salt that has unique properties and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ethylenediamine DI-L-(+)-tartrate typically involves the reaction of ethylenediamine with DI-L-(+)-tartaric acid in an aqueous solution. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired crystalline salt. The reaction can be represented as follows:
C2H8N2+C4H6O6→C6H14N2O6
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in precise stoichiometric ratios, and the reaction mixture is stirred continuously to ensure complete reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure crystalline salt.
化学反应分析
Types of Reactions
Ethylenediamine DI-L-(+)-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
科学研究应用
Ethylenediamine DI-L-(+)-tartrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral resolving agent in the synthesis of optically active compounds.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of various chemicals, including polymers and resins.
作用机制
The mechanism of action of ethylenediamine DI-L-(+)-tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in enzyme studies, where the compound can modulate enzyme activity by binding to metal cofactors.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simple diamine with two primary amine groups.
DI-L-(+)-tartaric acid: A naturally occurring organic acid with two hydroxyl groups and two carboxyl groups.
Ethylenediamine tetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.
Uniqueness
Ethylenediamine DI-L-(+)-tartrate is unique due to its combination of ethylenediamine and DI-L-(+)-tartaric acid, resulting in a compound with both chelating and chiral properties. This makes it particularly useful in applications requiring chiral resolution and metal ion chelation.
属性
分子式 |
C10H20N2O12 |
|---|---|
分子量 |
360.27 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2/t2*1-,2-;/m11./s1 |
InChI 键 |
RWISDUHFHDEVCZ-STERTIEDSA-N |
手性 SMILES |
C(CN)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


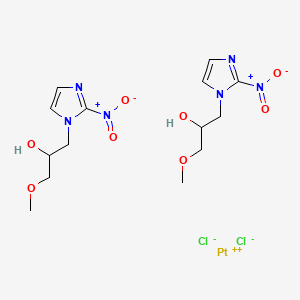

![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)

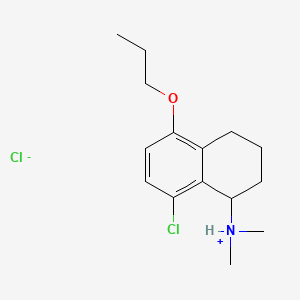
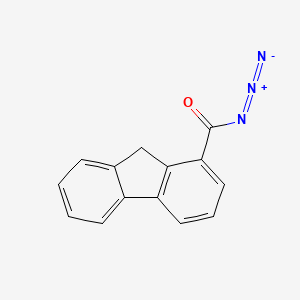
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)

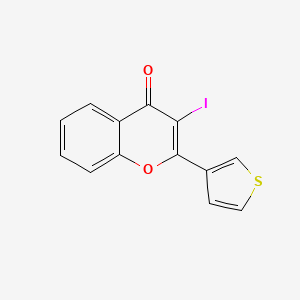
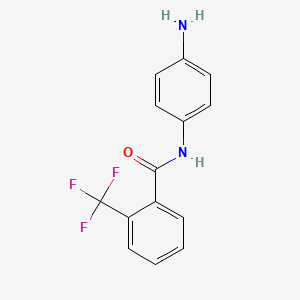
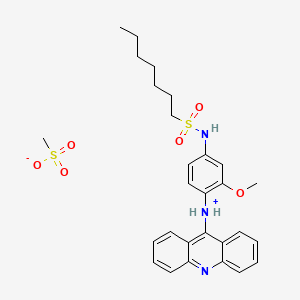
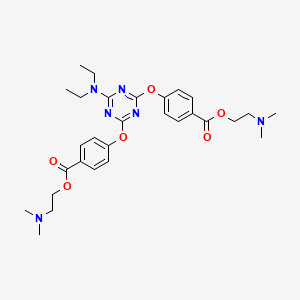
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
